1,5-Dibromooctane

Catalog No.
S15291142
CAS No.
17912-17-3
M.F
C8H16Br2
M. Wt
272.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromooctane

CAS Number

17912-17-3

Product Name

1,5-Dibromooctane

IUPAC Name

1,5-dibromooctane

Molecular Formula

C8H16Br2

Molecular Weight

272.02 g/mol

InChI

InChI=1S/C8H16Br2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3

InChI Key

QSFLNLJGDOMXIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCBr)Br

1,5-Dibromooctane (CAS 17912-17-3) is an asymmetric aliphatic dihalide characterized by an eight-carbon chain with bromine atoms at the primary (C1) and secondary (C5) positions. In industrial and advanced laboratory settings, it is primarily procured as a bifunctional electrophile for the synthesis of 2-propylpiperidine derivatives and as a specialized cross-linking agent for advanced polymer architectures, such as anion exchange membranes. Its value proposition rests on two structural features: the exact 1,5-spacing of the halogens, which geometrically dictates six-membered heterocycle formation, and the differential reactivity of its primary versus secondary bromide, which enables controlled, stepwise functionalization [1].

Substituting 1,5-dibromooctane with symmetrical isomers like 1,8-dibromooctane or closely related chain lengths like 1,4-dibromooctane fundamentally alters the chemical outcome, making them non-interchangeable in procurement. Symmetrical terminal dihalides lack the SN2 reactivity differential present in 1,5-dibromooctane, leading to statistical mixtures of mono- and di-substituted products that require extensive purification. Furthermore, in cyclization reactions, altering the halogen spacing directly changes the resulting heterocycle; using 1,4-dibromooctane yields a five-membered pyrrolidine ring rather than the targeted six-membered piperidine ring. Finally, substituting the bromides with chlorides (e.g., 1,5-dichlorooctane) drastically reduces leaving group ability, requiring harsh thermal conditions that can degrade sensitive pharmaceutical intermediates or polymer backbones [1].

Regioselective Stepwise Functionalization via SN2 Kinetics

1,5-Dibromooctane features distinct primary (C1) and secondary (C5) bromides. In nucleophilic substitution reactions, the primary bromide reacts significantly faster due to lower steric hindrance. This allows for controlled mono-functionalization at the C1 position. In contrast, the procurement substitute 1,8-dibromooctane possesses two identical primary bromides, which react at equal rates, resulting in a statistical mixture of unreacted, mono-substituted, and di-substituted products unless a massive stoichiometric excess of the nucleophile is used [1].

Evidence DimensionMono-substitution selectivity (Primary vs Secondary)
Target Compound DataHigh differential reactivity enabling stepwise mono-adduct isolation
Comparator Or Baseline1,8-dibromooctane (Zero differential; identical primary bromides)
Quantified DifferenceControlled stepwise reaction vs. statistical product mixture
ConditionsStandard nucleophilic amination or etherification

Eliminates the need for large reagent excesses and simplifies downstream purification in asymmetric bifunctional syntheses.

Definitive 6-Membered Ring Closure in Alkaloid Synthesis

The 1,5-spacing of the leaving groups in 1,5-dibromooctane strictly dictates the formation of a six-membered piperidine ring (with a propyl side chain) upon double nucleophilic substitution with primary amines or ammonia. Substituting with 1,4-dibromooctane forces the formation of a five-membered pyrrolidine ring (with a butyl side chain). Meanwhile, 1,8-dibromooctane fails to form a stable small ring under identical conditions, instead favoring intermolecular oligomerization or macrocycle formation [1].

Evidence DimensionCyclization Product Geometry
Target Compound Data6-membered piperidine ring (2-propylpiperidine core)
Comparator Or Baseline1,4-dibromooctane (5-membered pyrrolidine ring core)
Quantified Difference100% shift in heterocycle core structure
ConditionsDouble nucleophilic substitution with ammonia/amines

Essential for the targeted procurement of precursors for specific piperidine-based APIs where ring size is non-negotiable.

Leaving Group Efficiency in Polymer Cross-Linking

In the synthesis of cross-linked norbornene-type anion exchange membranes (AEMs), 1,5-dibromooctane provides efficient quaternization of tertiary amines at moderate temperatures. The bromide leaving groups are significantly more labile than chlorides. Utilizing the comparator 1,5-dichlorooctane requires substantially higher temperatures or prolonged reaction times to achieve the same degree of cross-linking, which risks the thermal degradation of the polymer backbone or premature Hoffman elimination of the formed quaternary ammonium groups [1].

Evidence DimensionHalogen Displacement Conditions
Target Compound DataModerate temperature amination (bromide leaving group)
Comparator Or Baseline1,5-dichlorooctane (Requires high-temperature forcing conditions)
Quantified DifferenceSignificant reduction in required thermal activation for quaternization
ConditionsQuaternary ammonium polymer cross-linking

Preserves the structural integrity of sensitive polymer backbones by allowing milder cross-linking conditions during membrane manufacturing.

Synthesis of 2-Substituted Piperidine APIs

1,5-Dibromooctane is the required precursor when the exact 1,5-spacing is necessary to simultaneously form a 6-membered piperidine ring and a propyl tail via double nucleophilic substitution with ammonia or primary amines (e.g., in the synthesis of coniine derivatives). Substitutes like 1,4-dibromooctane cannot be used as they yield pyrrolidine rings [1].

Asymmetric Bifunctional Linker Construction

Ideal for workflows requiring the sequential attachment of two different functional groups. The differential SN2 reactivity between the primary (C1) and secondary (C5) bromides allows chemists to perform controlled mono-functionalization without the complex protection/deprotection steps or statistical yield losses associated with symmetrical dihalides like 1,8-dibromooctane [2].

Alkaline-Stable Anion Exchange Membrane (AEM) Manufacturing

Procured as an aliphatic cross-linker in the production of norbornene-type AEMs for fuel cells. Its bromide leaving groups allow for efficient quaternization at moderate temperatures, preventing the thermal degradation that would occur if less reactive dichloro-analogs were used [3].

XLogP3

4.1

Exact Mass

271.95983 g/mol

Monoisotopic Mass

269.96188 g/mol

Heavy Atom Count

10

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